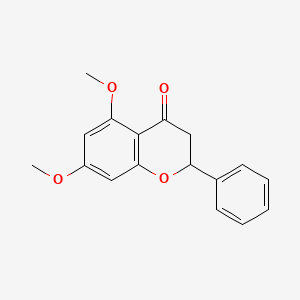

5,7-Dimethoxyflavanone

Vue d'ensemble

Description

5,7-Dimethoxyflavanone is a flavonoid compound that belongs to the class of flavanones. It is characterized by the presence of two methoxy groups attached to the flavanone structure at the 5 and 7 positions. This compound is found in various plants, including Kaempferia parviflora, and has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyflavanone typically involves the following steps:

Starting Material: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone.

Claisen-Schmidt Condensation: The benzaldehyde and acetophenone undergo Claisen-Schmidt condensation in the presence of a base such as sodium hydroxide to form chalcone.

Cyclization: The chalcone is then cyclized using an acid catalyst, such as hydrochloric acid, to form the flavanone structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dimethoxyflavanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavanones or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavanones and other reduced forms.

Substitution: Various substituted flavanones depending on the substituent introduced.

Applications De Recherche Scientifique

Anti-Cancer Properties

Mechanism of Action : DMF has been shown to enhance apoptotic pathways in cancer cells. A study demonstrated that DMF synergistically interacts with epigallocatechin-3-O-gallate (EGCG), leading to increased apoptosis in multiple myeloma cells. This interaction suggests a potential therapeutic strategy for treating certain types of cancer by combining natural compounds to enhance efficacy .

Case Study : In a study by Bae et al. (2023), the combination of DMF and EGCG was tested on multiple myeloma cell lines, revealing significant increases in apoptotic markers compared to controls. The findings indicate that DMF may serve as an adjunctive treatment in cancer therapies, particularly those targeting apoptosis .

Neuroprotective Effects

Mechanism of Action : DMF exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases. Research indicates that it can protect neural stem cells from inflammation induced by amyloid peptides, which are associated with Alzheimer's disease .

Case Study : Temviriyanukul et al. (2023) investigated the effects of Kaempferia parviflora extracts containing DMF on neural stem cells in co-culture models with microglia. The results showed that DMF significantly reduced inflammatory responses and preserved cell viability, suggesting its potential role in neuroprotection .

Metabolic Health

Mechanism of Action : DMF has been studied for its ability to regulate protein turnover and mitochondrial biogenesis, which are crucial for maintaining muscle mass and function. It activates key signaling pathways involved in protein synthesis and reduces markers associated with muscle degradation .

Case Study : A study published in Nutrients by Kim et al. (2020) demonstrated that administration of DMF improved grip strength and muscle mass in aged mice, suggesting its application in combating sarcopenia (age-related muscle loss). The study found that DMF stimulated the phosphatidylinositol 3-kinase-Akt pathway, enhancing muscle protein synthesis while reducing inflammatory markers .

Dermatological Applications

Mechanism of Action : The anti-inflammatory and antimicrobial properties of DMF make it a candidate for dermatological applications, particularly in treating acne.

Case Study : Sitthichai et al. (2022) explored the use of Kaempferia parviflora rhizome extracts containing DMF as an anti-acne ingredient. Their findings indicated that these extracts effectively reduced inflammation and bacterial growth associated with acne lesions, supporting the use of DMF in skincare products .

Cardiovascular Health

Mechanism of Action : DMF has been linked to improved lipid profiles and reduced oxidative stress, which are critical factors in cardiovascular health.

Case Study : Research showed that DMF administration resulted in decreased serum triglycerides and LDL cholesterol levels while increasing insulin sensitivity in animal models. This suggests its potential utility as a natural agent for managing metabolic syndrome and cardiovascular diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5,7-Dimethoxyflavanone involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. .

Comparaison Avec Des Composés Similaires

5,7-Dimethoxyflavanone can be compared with other similar flavonoid compounds:

5,7-Dihydroxyflavanone: Unlike this compound, this compound has hydroxyl groups at the 5 and 7 positions, which can affect its solubility and reactivity.

5,7,4’-Trimethoxyflavanone: This compound has an additional methoxy group at the 4’ position, which can influence its biological activity and chemical properties.

5-Hydroxy-7-methoxyflavanone: This compound has a hydroxyl group at the 5 position and a methoxy group at the 7 position, making it structurally similar but with different functional groups

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Activité Biologique

5,7-Dimethoxyflavanone (5,7-DMF) is a flavonoid compound that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and anti-obesity effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 5 and 7 positions of the flavanone backbone. This structural modification is believed to contribute to its bioactivity.

Anti-Inflammatory Activity

Research indicates that 5,7-DMF exhibits significant anti-inflammatory properties. A study assessed its effects on rat models and found that it produced an anti-inflammatory response comparable to aspirin. Specifically, it reduced paw edema and interfered with leukocyte migration while inhibiting prostaglandin biosynthesis . The compound also demonstrated a notable effect in lowering rectal temperature in rats, suggesting systemic anti-inflammatory activity.

The anticancer potential of 5,7-DMF has been investigated in various cancer cell lines. A notable study focused on HepG2 liver cancer cells, revealing that 5,7-DMF induced apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest at the Sub-G1 phase. The half-maximal inhibitory concentration (IC50) was determined to be 25 µM . The compound's ability to reduce mitochondrial membrane potential () further supports its role in triggering cell death pathways.

Case Studies

- HepG2 Liver Cancer Cells : Treatment with 5,7-DMF resulted in decreased cell viability and colony-forming ability, indicating its effectiveness as an anticancer agent .

- Sarcopenia : In a study involving aged mice, 5,7-DMF administration improved muscle mass and function while reducing inflammatory markers associated with sarcopenia. This effect was mediated through the activation of the PI3K/Akt pathway, enhancing protein synthesis and mitochondrial function .

Anti-Obesity Effects

5,7-DMF has also been shown to inhibit adipogenesis in adipocyte models. A study demonstrated that it reduced fat accumulation in 3T3-L1 cells and improved metabolic profiles in high-fat diet-induced obese mice . The compound's mechanism includes the downregulation of genes involved in fat storage and the promotion of energy expenditure.

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-Inflammatory | Reduces paw edema and leukocyte migration | Inhibition of prostaglandin biosynthesis |

| Anticancer | Induces apoptosis in HepG2 cells | ROS generation, cell cycle arrest |

| Anti-Obesity | Inhibits adipogenesis in adipocytes | Downregulation of adipogenic genes |

| Anti-Sarcopenic | Increases muscle mass and function in aged mice | Activation of PI3K/Akt pathway |

Propriétés

IUPAC Name |

5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBOKYTDSDNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908493 | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036-72-2 | |

| Record name | 5,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001036722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.